molecular formula C19H16N2O2 B2754808 1-(ethylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione CAS No. 670259-01-5

1-(ethylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

Cat. No.: B2754808
CAS No.: 670259-01-5
M. Wt: 304.349
InChI Key: AVFQMEROHOFTEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a type of quinoline, a nitrogen-containing bicyclic compound . Quinolines are known for their various applications in medicinal and industrial chemistry . This specific compound, 1-(ethylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione, is a derivative of quinoline and exhibits luminescence properties .


Synthesis Analysis

The synthesis of this compound involves a cyclization process. A mixture of the precursor compound, dimethyl sulfoxide, anhydrous sodium sulfate, and potassium carbonate is stirred at 60°C . The mixture is then cooled and poured onto ice to precipitate the product .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a fused ring system that includes a quinoline moiety . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline derivatives, including this compound, are known to undergo various chemical reactions. They exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C16H9NO2 . It has a density of 1.4±0.1 g/cm3, a boiling point of 534.9±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C .

Scientific Research Applications

Cytotoxic Activity and Cancer Research A significant area of research involving naphthoquinone derivatives, such as 1-(ethylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione, focuses on their cytotoxic activity against various cancer cell lines. For example, studies have demonstrated that carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with this compound, exhibit potent cytotoxic effects. These compounds have shown growth inhibitory properties against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some derivatives achieving IC(50) values less than 10 nM. Additionally, in vivo studies against colon tumors in mice have indicated curative effects at low dosages for certain derivatives (Deady et al., 2003).

Luminescent Properties and Organic Electroluminescence Another area of research explores the luminescent properties of naphthoquinone derivatives. For instance, naphtho[2,3-f]quinoline derivatives have been synthesized and found to exhibit good luminescent properties in ethanol solutions. These properties suggest potential applications as organic electroluminescent (EL) media. The synthesis process benefits from operational simplicity, minimal environmental impact, and increased safety, making these derivatives promising candidates for use in organic electronics (Tu et al., 2009).

Chemosensors for Metal Ions Research into naphthoquinone-based chemosensors for transition metal ions has led to the synthesis and characterization of compounds with remarkable selectivity towards Cu2+ ions. These compounds, which include derivatives of this compound, can coordinate to metal ions and exhibit color changes upon complexation. This specificity and the ability to detect Cu2+ ions at very low concentrations demonstrate the potential of these compounds in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, quinoline derivatives are known to have diverse roles within cell biology and have been linked with multiple diseases . They have been used as drugs with a wide range of bioactivities such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Future Directions

Quinoline and its derivatives, including this compound, have been the focus of many research studies due to their broad spectrum of bioactivity . Future research may focus on synthesizing new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . Additionally, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .

Properties

IUPAC Name

16-(ethylamino)-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-3-20-17-16-11-7-4-5-8-12(11)18(22)13-9-6-10-14(15(13)16)21(2)19(17)23/h4-10,20H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFQMEROHOFTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C2C3=CC=CC=C3C(=O)C4=C2C(=CC=C4)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.